
(11b,17Z)-11,20-Dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(11b,17Z)-11,20-Dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al is a complex organic compound with significant interest in various scientific fields. This compound belongs to the class of steroids, which are characterized by their four-ring core structure. The presence of multiple hydroxyl groups and a keto group makes it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (11b,17Z)-11,20-Dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al typically involves multiple steps, starting from simpler steroid precursors. The process often includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Oxidation: Conversion of hydroxyl groups to keto groups.
Isomerization: Ensuring the correct geometric configuration (Z-configuration at the 17th position).
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. Catalysts and solvents are often used to facilitate the reactions and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(11b,17Z)-11,20-Dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of additional keto groups.
Reduction: Reduction reactions can convert keto groups back to hydroxyl groups.
Substitution: Hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional keto-steroids, while reduction may produce dihydroxy derivatives.
Applications De Recherche Scientifique
(11b,17Z)-11,20-Dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex steroidal compounds.
Biology: Studied for its role in various biological processes and its potential as a biomarker.
Medicine: Investigated for its therapeutic potential in treating hormonal imbalances and other conditions.
Industry: Utilized in the production of steroid-based pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of (11b,17Z)-11,20-Dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al involves its interaction with specific molecular targets, such as steroid receptors. Upon binding to these receptors, it can modulate the expression of various genes and influence numerous physiological pathways. The exact pathways and targets can vary depending on the specific context and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (11b,17Z)-20-(Acetyloxy)-11-hydroxy-3-oxopregna-1,4,17(20)-trien-21-al
- (11b,17E)-20-(Acetyloxy)-11-hydroxy-3-oxopregna-1,4,17(20)-trien-21-al
Uniqueness
What sets (11b,17Z)-11,20-Dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al apart from similar compounds is its specific configuration and the presence of both hydroxyl and keto groups at strategic positions. This unique structure allows it to participate in a diverse array of chemical reactions and makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C21H28O4 |
|---|---|
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
(2Z)-2-hydroxy-2-[(8S,9S,10R,11S,13S,14S)-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]acetaldehyde |
InChI |
InChI=1S/C21H28O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h9,11,14-15,17,19,24-25H,3-8,10H2,1-2H3/b18-16-/t14-,15-,17-,19+,20-,21-/m0/s1 |
Clé InChI |
JVIOAMIJLAYISK-ITYREZCDSA-N |
SMILES isomérique |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]\4([C@H]3CC/C4=C(\C=O)/O)C)O |
SMILES canonique |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4=C(C=O)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![azane;[(2R)-3-[hydroxy-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B13450649.png)
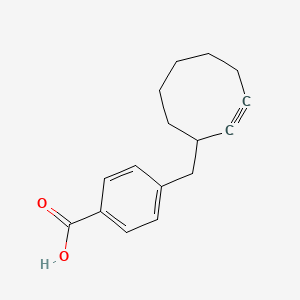
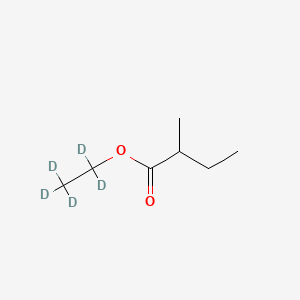

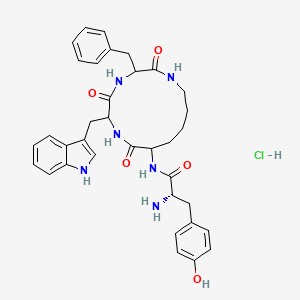
![tert-butyl N-{[(2R)-6-oxopiperidin-2-yl]methyl}carbamate](/img/structure/B13450696.png)
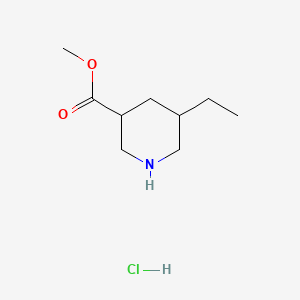

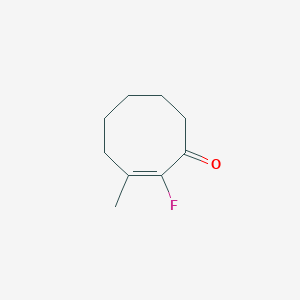
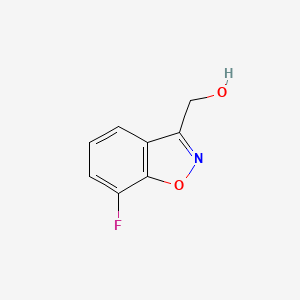
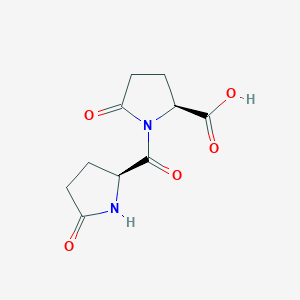

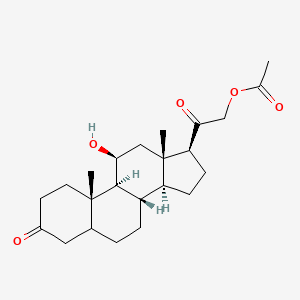
![[(But-3-yn-1-yl)(methyl)sulfamoyl]amine](/img/structure/B13450729.png)
